![molecular formula C13H14ClN3O B5686786 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.
作用机制
The exact mechanism of action of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory processes. By enhancing NMDA receptor function, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide may improve cognitive function and memory consolidation.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation, the modulation of glutamate receptor function, and the regulation of calcium signaling in neurons. These effects are thought to underlie 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's potential therapeutic applications in the treatment of cognitive disorders.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide as a research tool is its ability to enhance long-term potentiation, which is critical for learning and memory processes. Additionally, 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively easy to synthesize and can be used in a variety of experimental paradigms. However, there are also some limitations to the use of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide in laboratory experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several promising directions for future research on 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, including the development of more selective modulators of the NMDA receptor, the investigation of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further studies are needed to fully understand the mechanisms underlying 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide's effects on synaptic plasticity and to optimize its use as a research tool.
合成方法
The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide involves several steps, including the reaction of 2-chloro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of 2-bromoacetophenone and subsequent hydrolysis to yield the final product. The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学研究应用
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been shown to have a range of effects on the central nervous system, including the modulation of glutamate receptors and the enhancement of long-term potentiation. These effects make 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide a valuable tool for studying the mechanisms underlying learning and memory.
属性
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-12(14)11(5-8)10-6-16-17(7-10)9(2)13(15)18/h3-7,9H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMRIJWAUJQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
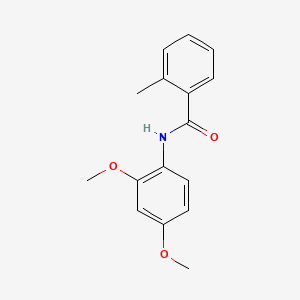
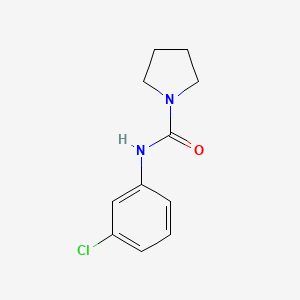
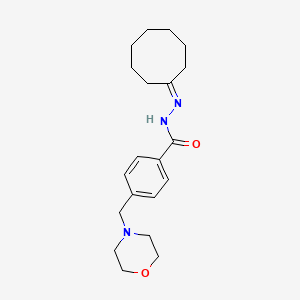
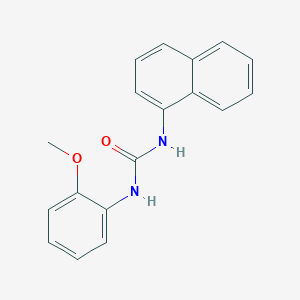
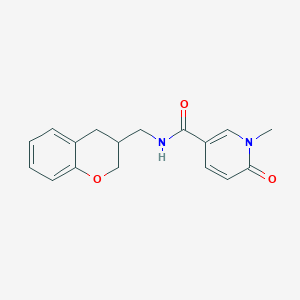

![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
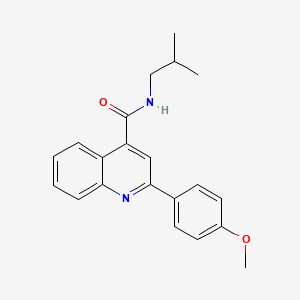
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)